3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
CAS No.: 428502-97-0
Cat. No.: VC4322476
Molecular Formula: C15H12ClNO5
Molecular Weight: 321.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 428502-97-0 |
|---|---|
| Molecular Formula | C15H12ClNO5 |
| Molecular Weight | 321.71 |
| IUPAC Name | 3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3 |
| Standard InChI Key | IQJLIAPBNJUKNX-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound features a benzaldehyde core substituted at positions 3, 4, and 5. Key substituents include:
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Chloro group at position 3.
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Methoxy group at position 5.
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3-Nitrobenzyloxy group at position 4.
The nitro group (-NO₂) introduces strong electron-withdrawing effects, while the methoxy (-OCH₃) and chloro (-Cl) groups modulate electronic and steric properties .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂ClNO₅ | |
| Molecular Weight | 321.71 g/mol | |
| Density | 1.296 g/cm³ | |
| Boiling Point | 480°C at 760 mmHg | |
| Flash Point | 214.1°C | |
| Solubility | Low in polar solvents |
The aldehyde group (-CHO) renders the compound reactive toward nucleophilic additions, while the nitrobenzyl ether enhances stability under acidic conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Nitration: Introduction of the nitro group to benzyl derivatives using nitric acid-sulfuric acid mixtures .
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Methoxylation: Etherification with methanol under basic conditions to install the methoxy group .
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Chlorination: Electrophilic substitution using chlorine gas or thionyl chloride (SOCl₂).
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Etherification: Coupling the nitrobenzyl moiety via nucleophilic substitution with 3-nitrobenzyl bromide .
Reaction conditions (e.g., temperature, solvent) are critical for optimizing yields. For instance, etherification steps often employ dimethylformamide (DMF) at 60–80°C .
Industrial Manufacturing
Industrial processes prioritize scalability and cost-efficiency. Continuous-flow reactors and heterogeneous catalysts (e.g., palladium on carbon) are employed to enhance reaction kinetics and reduce waste . Purification typically involves recrystallization or column chromatography to achieve >95% purity .
Chemical Reactivity and Derivatives
Key Reactions
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Oxidation: The aldehyde group oxidizes to carboxylic acid using KMnO₄ or CrO₃ .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine .
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Nucleophilic Additions: Reaction with Grignard reagents or hydrazines forms secondary alcohols or hydrazones, respectively .
Stability Considerations
The compound is stable under anhydrous conditions but hydrolyzes slowly in acidic or alkaline media due to the nitrobenzyl ether linkage .
Applications in Scientific Research
Pharmaceutical Intermediate
This aldehyde serves as a precursor in synthesizing bioactive molecules. For example:
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Anticancer Agents: Derivatives inhibit kinase enzymes involved in tumor proliferation .
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Antimicrobials: Structural analogs exhibit activity against Gram-positive bacteria .
Material Science
The nitro and methoxy groups enable applications in organic electronics, where the compound acts as a building block for conductive polymers .
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde | Methyl instead of nitro group | Lower antimicrobial potency |
| 3-Iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde | Iodo substituent at position 3 | Enhanced enzyme inhibition |
The nitro group in 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde significantly enhances its electron-deficient character, improving binding affinity to biological targets compared to methyl or iodo analogs .
Future Directions
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